(5E)-5-(4-ethylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5E)-5-(4-ethylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethylbenzylidene and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-ethylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-ethylbenzaldehyde with 1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the condensation process, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-ethylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-ethylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (5E)-5-(4-ethylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(4-methylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(4-chlorobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-5-(4-bromobenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The uniqueness of (5E)-5-(4-ethylbenzylidene)-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the ethyl group may enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets. Additionally, the methoxy group can influence its electronic properties, affecting its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C20H18N2O4 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
(5E)-5-[(4-ethylphenyl)methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H18N2O4/c1-3-13-4-6-14(7-5-13)12-17-18(23)21-20(25)22(19(17)24)15-8-10-16(26-2)11-9-15/h4-12H,3H2,1-2H3,(H,21,23,25)/b17-12+ |
InChI Key |
YSEZCPMXOQNXAR-SFQUDFHCSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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